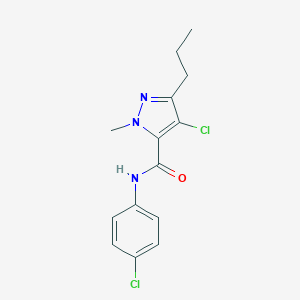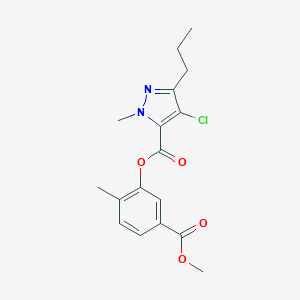![molecular formula C29H20FN3O2 B287077 N-[4-(4-fluorobenzoyl)phenyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287077.png)
N-[4-(4-fluorobenzoyl)phenyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-fluorobenzoyl)phenyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide, commonly referred to as FBCP, is a pyrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using several methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of FBCP involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. FBCP has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. Additionally, FBCP has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects
FBCP has been shown to exhibit various biochemical and physiological effects, including anti-tumor, neuroprotective, and immunomodulatory effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and modulate the immune system by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FBCP in lab experiments include its ability to inhibit various signaling pathways, its potential applications in cancer research, neurology, and immunology, and its ability to modulate the immune system. However, the limitations of using FBCP in lab experiments include its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for FBCP research, including the development of novel derivatives with improved solubility and efficacy, the investigation of its potential applications in other fields, such as cardiovascular and metabolic diseases, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to determine the safety and efficacy of FBCP in humans and to establish its optimal dosage and administration route.
Conclusion
In conclusion, FBCP is a pyrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using several methods and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, and potential future directions. Further research is needed to determine the safety and efficacy of FBCP in humans and to establish its optimal dosage and administration route.
Synthesemethoden
FBCP can be synthesized using several methods, including the reaction of 4-fluorobenzoyl chloride with 1,5-diphenylpyrazole-4-carboxamide in the presence of a base. Another method involves the reaction of 4-fluorobenzoyl chloride with 1,5-diphenylpyrazole-4-carboxylic acid in the presence of a coupling agent. The purity and yield of the synthesized compound depend on the method used.
Wissenschaftliche Forschungsanwendungen
FBCP has been extensively studied for its potential applications in various fields, including cancer research, neurology, and immunology. It has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. FBCP has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, FBCP has been found to modulate the immune system by regulating the production of cytokines and chemokines.
Eigenschaften
Produktname |
N-[4-(4-fluorobenzoyl)phenyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide |
|---|---|
Molekularformel |
C29H20FN3O2 |
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
N-[4-(4-fluorobenzoyl)phenyl]-1,5-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C29H20FN3O2/c30-23-15-11-21(12-16-23)28(34)22-13-17-24(18-14-22)32-29(35)26-19-31-33(25-9-5-2-6-10-25)27(26)20-7-3-1-4-8-20/h1-19H,(H,32,35) |
InChI-Schlüssel |
DMVCILPXMJHWJO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)F |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-benzisoxazole](/img/structure/B286994.png)
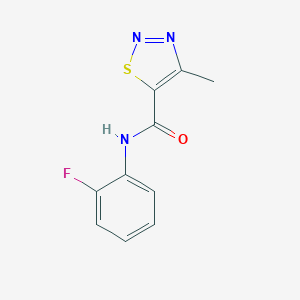
![4-chloro-N-[4-(4-chlorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B287003.png)
![4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B287004.png)
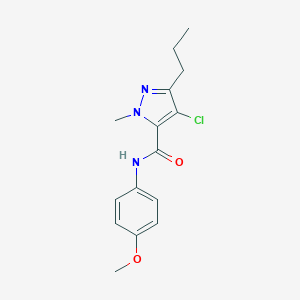
![4-chloro-N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B287007.png)
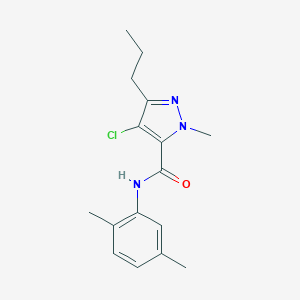
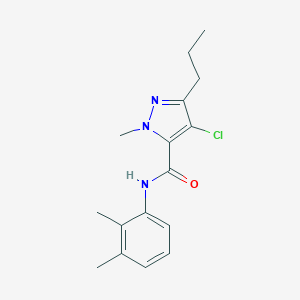
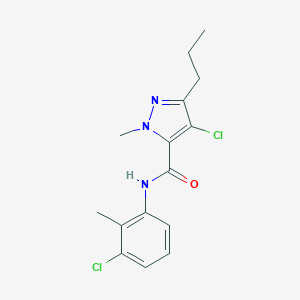
![methyl 3-{[(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B287014.png)
![4-chloro-1-methyl-3-propyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B287016.png)
![methyl 4-{[(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B287017.png)
